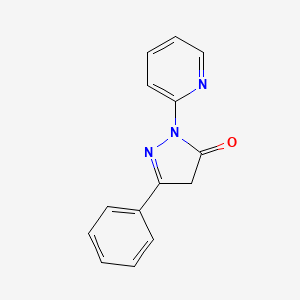
3-(cyanomethyl)-N,N-dimethylbenzamide
Descripción general
Descripción
3-(Cyanomethyl)-N,N-dimethylbenzamide, commonly known as CMNDMB, is an organic compound that has been used for a variety of scientific research applications. CMNDMB is a compound that is both versatile and cost-effective, making it a popular choice for many researchers.
Aplicaciones Científicas De Investigación
CMNDMB has been used in a variety of scientific research applications, such as the synthesis of aryl-substituted imidazoles and the synthesis of polyamides. CMNDMB has also been used in the synthesis of poly(arylene ether)s and polyurethanes. In addition, CMNDMB has been used in the synthesis of drug molecules, such as the anti-inflammatory drug celecoxib.
Mecanismo De Acción
The mechanism of action of CMNDMB is not yet fully understood, but it is thought to involve the formation of a covalent bond between the nitrogen atom of the aniline and the carbon atom of the cyanomethyl chloride. This covalent bond is then further stabilized by the addition of the dimethyl sulfate.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMNDMB have not been extensively studied, but it is thought that the compound may have anti-inflammatory and anti-microbial properties. In addition, CMNDMB may be able to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMNDMB in laboratory experiments is its cost-effectiveness. CMNDMB is relatively inexpensive and can be synthesized easily in a few steps. However, CMNDMB is not as widely available as some other compounds and may not be suitable for all types of experiments.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of CMNDMB and to determine its potential therapeutic applications. In addition, more studies are needed to investigate the biochemical and physiological effects of CMNDMB and to determine its potential uses in drug synthesis. Finally, further research is needed to explore the potential of CMNDMB as an anti-inflammatory, anti-microbial, and anti-cancer agent.
Métodos De Síntesis
The synthesis of CMNDMB is relatively simple and can be accomplished in a few steps. The first step involves the reaction of aniline with cyanomethyl chloride in an aqueous medium. This reaction produces N-cyano-N-methyl aniline, which can then be reacted with dimethyl sulfate to yield 3-(cyanomethyl)-N,N-dimethylbenzamide.
Propiedades
IUPAC Name |
3-(cyanomethyl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)10-5-3-4-9(8-10)6-7-12/h3-5,8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZHHNQWMSOMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901285862 | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyanomethyl)-N,N-dimethylbenzamide | |
CAS RN |
120352-91-2 | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120352-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Cyanomethyl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901285862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)



![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)

![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)

![1-[2-(2-chlorophenyl)ethenesulfonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B6603503.png)


![2-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B6603546.png)